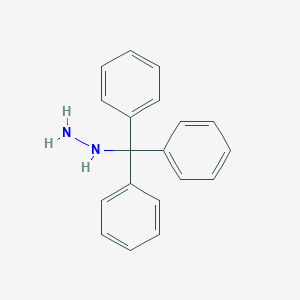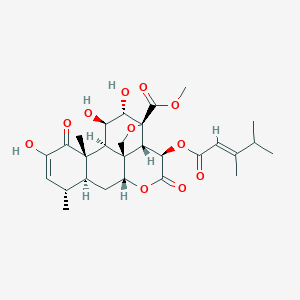
Bruceanol F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moschus ist eine Klasse von aromatischen Substanzen, die häufig in der Parfümerie verwendet werden. Ursprünglich aus den Drüsensekretionen des Moschustieres gewonnen, werden Moschusverbindungen heute aufgrund ethischer und Nachhaltigkeitsbedenken überwiegend synthetisch hergestellt. Diese Verbindungen sind bekannt für ihren charakteristischen, lang anhaltenden Duft, der oft als erdig, holzig und süß beschrieben wird.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Moschusverbindungen umfasst verschiedene chemische Reaktionen. Eine gängige Methode ist die Eschenmoser-Tanabe-Fragmentierung, die Enyn-Metathese und die Diels-Alder-Reaktion . Diese Reaktionen werden verwendet, um Moschusanaloga mit verschiedenen makrozyklischen Ringsystemen und anellierten Ringsystemen herzustellen. Die Ausgangsstoffe sind typischerweise makrozyklische Ketone, die durch diese Reaktionen in komplexere Strukturen umgewandelt werden.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von Moschusverbindungen oft die großtechnische chemische Synthese. So werden beispielsweise polyzyklische Moschusverbindungen wie Galaxolid und Tonalid in bedeutenden Mengen für die Verwendung in Parfüms und anderen Körperpflegeprodukten hergestellt . Diese Verbindungen werden durch eine Reihe von chemischen Reaktionen synthetisiert, die eine hohe Ausbeute und Reinheit gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of musk compounds involves various chemical reactions. One common method is the Eschenmoser–Tanabe fragmentation, enyne metathesis, and Diels–Alder reaction . These reactions are used to create musk analogues with different macrocyclic ring systems and annulated ring systems. The starting materials are typically macrocyclic ketones, which are transformed into more complex structures through these reactions.
Industrial Production Methods
In industrial settings, the production of musk compounds often involves large-scale chemical synthesis. For example, polycyclic musk compounds such as Galaxolide and Tonalide are produced in significant quantities for use in perfumes and other personal care products . These compounds are synthesized through a series of chemical reactions that ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Moschusverbindungen unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Moschusverbindungen können oxidiert werden, um je nach spezifischer Struktur der Verbindung verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Moschusverbindungen modifizieren und so ihr Duftprofil verändern.
Substitution: Substitutionsreaktionen wie die Halogenierung können neue funktionelle Gruppen in das Moschusmolekül einführen und so seine Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von Moschusverbindungen verwendet werden, sind:
Aluminiumchlorid: Wird als Katalysator bei der Nitrierung von Toluol zur Herstellung von Nitromoschusen verwendet.
Grubbs-Katalysator der II. Generation: Wird in Enyn-Metathesereaktionen verwendet, um Diene zu bilden, die Substrate für die Diels-Alder-Reaktion sind.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Moschusanaloga mit unterschiedlichen Ringstrukturen und funktionellen Gruppen. Diese Produkte werden in einer Vielzahl von Anwendungen eingesetzt, von Parfüms bis hin zu Körperpflegeprodukten.
Wissenschaftliche Forschungsanwendungen
Moschusverbindungen haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf ihre Interaktionen mit Geruchsrezeptoren und ihre Rolle bei der Geruchswahrnehmung.
Wirkmechanismus
Der Wirkmechanismus von Moschusverbindungen beinhaltet ihre Interaktion mit spezifischen Geruchsrezeptoren im Geruchssystem. So detektiert der Geruchsrezeptor OR5A2 beispielsweise selektiv verschiedene Strukturen von Moschusverbindungen, was zu ihrem einzigartigen Duftprofil beiträgt . In medizinischen Anwendungen hat sich gezeigt, dass Moschus, ein Hauptbestandteil von Moschus, die neuronale Nekrose reduziert und die Blut-Hirn-Schranke in Modellen des ischämischen Schlaganfalls schützt .
Wissenschaftliche Forschungsanwendungen
Musk compounds have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of musk compounds involves their interaction with specific odorant receptors in the olfactory system. For example, the odorant receptor OR5A2 selectively detects diverse structures of musk compounds, contributing to their unique scent profile . In medicinal applications, muscone, a key component of musk, has been shown to reduce neuronal necrosis and protect the blood-brain barrier in ischemic stroke models .
Vergleich Mit ähnlichen Verbindungen
Moschusverbindungen lassen sich in vier verschiedene Strukturklassen einteilen :
Makrozyklische Moschusse: Aus Naturstoffen gewonnen und durch große Ringstrukturen gekennzeichnet.
Nitromoschusse: Die ersten kommerziell erhältlichen synthetischen Moschusse, bekannt für ihre Stabilität und ihren starken Duft.
Polyzyklische aromatische Moschusse: Bekannt für ihre hervorragende Stabilität und ihre breite Verwendung in der Duftstoffindustrie.
Alicyclische Moschusse: Die jüngste Generation von Moschusverbindungen, die Ende des 20. Jahrhunderts entdeckt wurde.
Jede Klasse von Moschusverbindungen weist einzigartige Eigenschaften auf, die sie für verschiedene Anwendungen geeignet machen. So sind beispielsweise polyzyklische aromatische Moschusse sehr stabil und werden häufig in Waschmitteln und Körperpflegeprodukten verwendet, während makrozyklische Moschusse wegen ihrer großen Ähnlichkeit mit natürlichen Moschusdüften geschätzt werden .
Eigenschaften
CAS-Nummer |
101910-72-9 |
|---|---|
Molekularformel |
C28H36O11 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
PCKQDAAUYVCTJJ-XYGKKIDYSA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Isomerische SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Kanonische SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Synonyme |
bruceanol F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol](/img/structure/B12386.png)
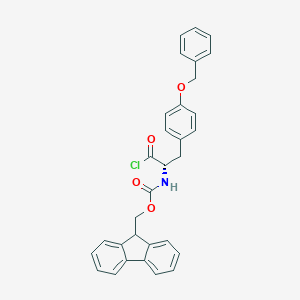

![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)

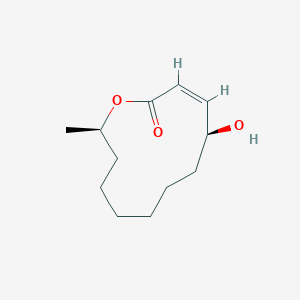

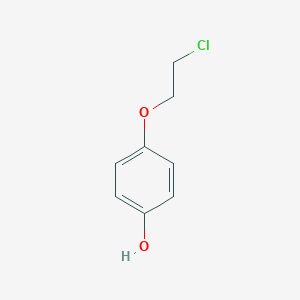


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)

